molecular formula C14H13NOS B2500433 (E)-N-(4-(methylthio)benzylidene)aniline oxide CAS No. 59699-27-3

(E)-N-(4-(methylthio)benzylidene)aniline oxide

Cat. No.: B2500433
CAS No.: 59699-27-3
M. Wt: 243.32
InChI Key: QNPNXVSYXSAVOS-RVDMUPIBSA-N
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Description

(E)-N-(4-(methylthio)benzylidene)aniline oxide is an organic compound that belongs to the class of benzylidene anilines This compound is characterized by the presence of a benzylidene group attached to an aniline oxide moiety, with a methylthio substituent at the para position of the benzylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(methylthio)benzylidene)aniline oxide typically involves a Schiff-base condensation reaction. This reaction is carried out by reacting 4-(methylthio)benzaldehyde with aniline oxide under appropriate conditions. The reaction is usually conducted in a solvent such as toluene, and the mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(methylthio)benzylidene)aniline oxide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzylidene ring, particularly at positions ortho and para to the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the benzylidene ring.

Scientific Research Applications

(E)-N-(4-(methylthio)benzylidene)aniline oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-(4-(methylthio)benzylidene)aniline oxide involves its interaction with molecular targets through its functional groups. The benzylidene group can participate in π-π interactions, while the aniline oxide moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzylidene aniline: Lacks the methylthio substituent.

    4-(methylthio)benzylidene aniline: Lacks the aniline oxide moiety.

    N-(4-(methylthio)benzylidene)aniline: Lacks the (E)-configuration.

Uniqueness

(E)-N-(4-(methylthio)benzylidene)aniline oxide is unique due to the presence of both the methylthio and aniline oxide groups, which confer distinct electronic and steric properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)-N-phenylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPNXVSYXSAVOS-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=[N+](\C2=CC=CC=C2)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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